1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine
Overview
Description
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and thiophene moieties in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with biological targets in a manner that is influenced by the spatial orientation of substituents and the different stereoisomers .
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to influence biological activity and can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the structure of pyrrolidine derivatives can be optimized to modify the pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine typically involves the reaction of thiophen-3-ylmethyl halides with pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where thiophen-3-ylmethyl chloride reacts with pyrrolidin-3-amine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Reduced pyrrolidine derivatives.
Substitution: N-alkylated or N-acylated pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific electronic or optical properties, owing to the presence of the thiophene ring.
Comparison with Similar Compounds
Thiophen-3-ylmethylamine: Lacks the pyrrolidine ring, making it less versatile in terms of reactivity and applications.
Pyrrolidin-3-amine: Lacks the thiophene ring, which reduces its potential for electronic applications.
Thiophen-2-ylmethylpyrrolidine: Similar structure but with the thiophene ring in a different position, which can affect its chemical properties and reactivity.
Uniqueness: 1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-9-1-3-11(6-9)5-8-2-4-12-7-8/h2,4,7,9H,1,3,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMXVWQSBMJCBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.